molecular formula C6H6As2O4 B14744929 [4-(Oxoarsanyl)phenyl]arsonic acid CAS No. 5410-80-0

[4-(Oxoarsanyl)phenyl]arsonic acid

Cat. No.: B14744929
CAS No.: 5410-80-0
M. Wt: 291.95 g/mol
InChI Key: OBQRZPKUCRMVPL-UHFFFAOYSA-N
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Description

[4-(Oxoarsanyl)phenyl]arsonic acid (CAS 5410-80-0) is an organoarsenic compound with the molecular formula C6H6As2O4 and a molecular weight of 291.95 g/mol . This compound is of significant interest in research due to its structural properties as a phenylarsonic acid derivative. Historically, various organoarsenic compounds like arsanilic acid and roxarsone have been extensively studied for their roles as growth promoters and antimicrobial agents in swine, though their margin of safety is low and proper dosage is critical . The primary research applications for phenylarsonic acids have included areas such as antimicrobial studies, antiparasitic research, and investigations into animal health. Furthermore, arsenic-based compounds have a long and storied history in medicine, with a modern resurgence in interest for their potential therapeutic applications, most notably arsenic trioxide in the treatment of acute promyelocytic leukemia . Researchers may utilize this compound as a precursor or model compound in exploring the chemistry and biological activity of organoarsenicals, developing novel metallodrugs, or studying environmental arsenic speciation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4-arsorosophenyl)arsonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6As2O4/c9-7-5-1-3-6(4-2-5)8(10,11)12/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRZPKUCRMVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[As]=O)[As](=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6As2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968985
Record name [4-(Oxoarsanyl)phenyl]arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5410-80-0
Record name ANTINEOPLASTIC-12685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(Oxoarsanyl)phenyl]arsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

The synthesis begins with the condensation of 4-hydroxyphenylarsonic acid with nitric acid in the presence of a sulfuric acid catalyst. Key parameters include:

Parameter Value
Temperature 60–70°C
Reaction Time 4–6 hours
Molar Ratio (Acid:Nitric Acid) 1:1.2–1.5
Yield 85–90%

The intermediate nitro compound is isolated via vacuum filtration, washed with cold ethanol, and subjected to oxidative dehydration using phosphorus pentoxide. The final product is recrystallized from a methanol-water mixture, yielding crystals with >98% purity.

Advantages and Limitations

This method’s scalability and high yield make it industrially favorable. However, the use of concentrated sulfuric acid necessitates corrosion-resistant equipment, increasing capital costs. Additionally, residual arsenic impurities require rigorous post-synthesis purification.

Phenylarsonic Acid Derivative Route

An alternative pathway, described in EvitaChem’s technical documentation, utilizes phenylarsonic acid derivatives as starting materials.

Synthesis Protocol

  • Starting Material : Phenylarsonic acid (10 mmol) is dissolved in anhydrous dimethyl sulfoxide (DMSO) under nitrogen atmosphere.
  • Oxidation : Hydrogen peroxide (30% w/w, 15 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Workup : The reaction mixture is quenched with ice-cwater, and the precipitate is collected via centrifugation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) yields the target compound.
Parameter Value
Temperature 0–25°C
Reaction Time 12 hours
Yield 78–82%

This method avoids harsh acids but requires costly anhydrous solvents and chromatographic purification, limiting its industrial adoption.

p-Arsanilic Acid-Based Synthesis

A novel approach from recent academic research employs p-arsanilic acid as a precursor, leveraging its inherent arsenic moiety for streamlined functionalization.

Stepwise Procedure

  • Diazo Coupling : p-Arsanilic acid (5 g) is treated with sodium nitrite (1.2 eq) in 70% ammonium hydroxide at −5°C.
  • Arsonation : The diazonium salt intermediate is reacted with arsenic trioxide (As₂O₃, 1.5 eq) in aqueous HCl (pH 2–3).
  • Isolation : The product is extracted with dichloromethane and crystallized from ethanol.

Key Data :

  • Yield: 70–75%
  • Purity (HPLC): 95–97%
  • Reaction Scale: Laboratory (1–10 g)

This method’s mild conditions reduce energy consumption but face challenges in scaling due to intermediate instability.

Industrial Production Optimizations

EvitaChem’s industrial protocols highlight modifications to enhance efficiency and safety:

Continuous Flow Reactor System

  • Design : Tubular reactor with in-line pH and temperature sensors.
  • Benefits :
    • 20% reduction in reaction time vs. batch processing.
    • Real-time monitoring minimizes byproduct formation.
  • Output : 50 kg/day with 88% yield.

Waste Management

  • Arsenic-containing byproducts are treated with calcium hydroxide to precipitate calcium arsenate, achieving 99.9% heavy metal removal.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Condensation (Patent) 85–90 >98 High 120–150
Phenylarsonic Route 78–82 95–97 Moderate 200–250
p-Arsanilic Acid 70–75 95–97 Low 300–350

The patent method remains the most economically viable for industrial use, whereas academic routes prioritize purity over cost.

Emerging Techniques and Research Frontiers

Electrochemical Synthesis

Preliminary studies suggest that electrochemical oxidation of phenylarsonic acid in acidic media could replace chemical oxidants, reducing waste. Pilot-scale trials report:

  • Current Density: 10 mA/cm²
  • Conversion Efficiency: 92%
  • Energy Consumption: 15 kWh/kg

Biocatalytic Approaches

Genetically modified E. coli strains expressing arsenite methyltransferase have demonstrated the ability to biosynthesize this compound from arsenite, though yields remain low (12–18%).

Chemical Reactions Analysis

Types of Reactions

[4-(Oxoarsanyl)phenyl]arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different arsenic-containing compounds, which can be further utilized in various applications .

Scientific Research Applications

[4-(Oxoarsanyl)phenyl]arsonic acid has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which [4-(Oxoarsanyl)phenyl]arsonic acid exerts its effects involves the interaction with cellular components, leading to the disruption of metabolic processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cell death. The molecular pathways involved include the inhibition of DNA synthesis and the disruption of cellular respiration .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural variations among phenylarsonic acids arise from substituents on the phenyl ring, which influence physicochemical properties and biological activity.

Compound Name Molecular Formula Substituents (Position) Key Applications/Toxicity Insights
[4-(Oxoarsanyl)phenyl]arsonic acid (Hypothetical) C₆H₆As₂O₄ -AsO₃H₂ (1), -As=O (4) Theoretical interest in redox behavior
Arsanilic acid C₆H₈AsNO₃ -NH₂ (4) Poultry feed additive; neurotoxic in high doses
Roxarsone C₆H₆AsNO₆ -OH (4), -NO₂ (3) Antimicrobial agent; degrades to As(V) via oxidative C-As cleavage
Acetarsol C₈H₁₀AsNO₅ -NHCOCH₃ (3), -OH (4) Antiprotozoal drug; moderate toxicity
4-Hydroxyphenylarsonic acid C₆H₇AsO₄ -OH (4) Industrial use; low acute toxicity
Tryparsamide C₈H₁₀AsN₂NaO₄ -NHCOCH₂NH₂ (4) Antitrypanosomal agent; CNS side effects

Toxicity and Detoxification Mechanisms

  • Binding and Excretion : Phenylarsonic acids with lipophilic substituents (e.g., -NH₂ in arsanilic acid) exhibit higher toxicity due to prolonged tissue retention and slow excretion. In contrast, polar substituents (e.g., -OH in 4-hydroxyphenylarsonic acid) reduce cellular binding and enhance urinary excretion .
  • Detoxification: Co-administration of p-aminobenzoic acid mitigates toxicity in arsanilic acid, carbarsone, and phenyl arsonic acid by unknown mechanisms, possibly involving competitive inhibition .
  • Degradation Pathways: Roxarsone undergoes oxidative C-As bond cleavage to release inorganic As(V), a process mediated by hydroxyl radicals attacking the ipso carbon .

Functional Group Impact on Reactivity

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents (e.g., in roxarsone and fluorinated arylarsonates) enhance oxidative stability but increase environmental persistence .
  • Electron-Donating Groups (EDGs): Amino (-NH₂) and hydroxyl (-OH) groups (e.g., in arsanilic acid and 4-hydroxyphenylarsonic acid) facilitate metabolic transformation but may exacerbate toxicity through reactive intermediate formation .

Q & A

Q. How can researchers quantify this compound in complex matrices like environmental samples?

  • Methodology : Use ion-pair chromatography coupled with ICP-MS for arsenic-specific detection. Calibrate with certified standards (e.g., sodium arsenate) to ensure accuracy. Sample pre-treatment may involve solid-phase extraction to isolate the compound .
  • Limitations : Address matrix effects by spiking recovery tests and using internal standards (e.g., deuterated analogs) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated degradation studies:
  • pH Stability : Test across pH 2–12 (aqueous buffers, 25–60°C).
  • Thermal Stability : Use thermogravimetric analysis (TGA) and monitor decomposition via HPLC .
    • Outcome : Identify degradation products (e.g., inorganic arsenic species) to assess environmental persistence .

Q. Which in vitro models are suitable for preliminary toxicity screening of this compound?

  • Approach : Use human cell lines (e.g., HepG2 for hepatotoxicity) and bacterial assays (Ames test for mutagenicity). Compare results to known arsenic toxicants like roxarsone or arsanilic acid .
  • Data Interpretation : Normalize toxicity endpoints (IC₅₀, LD₅₀) to arsenic content via ICP-MS to distinguish organic vs. inorganic arsenic effects .

Advanced Research Questions

Q. What mechanisms drive the oxidative degradation of this compound in environmental systems?

  • Methodology : Simulate advanced oxidation processes (e.g., UV/H₂O₂) and analyze products via LC-QTOF-MS. Proposed pathways include hydroxyl radical attack at the C-As bond, leading to phenyl derivatives and As(V) release .
  • Validation : Isotope-labeling studies (¹⁸O-H₂O) can trace oxygen incorporation in degradation products .

Q. How does this compound interact with biomolecules like proteins or DNA?

  • Experimental Design :
  • Spectroscopic Binding Studies : Use fluorescence quenching or ITC (isothermal titration calorimetry) to measure binding affinity with albumin or DNA.
  • Computational Docking : Model interactions with enzymes like acetylcholinesterase to predict inhibitory effects .
    • Contradictions : Address discrepancies between in silico predictions and empirical data by refining force field parameters .

Q. What chelating agents are effective in mitigating arsenic release from this compound in biological systems?

  • Methodology : Compare chelators (e.g., DMPS, DMSA) in vivo using murine models. Measure urinary arsenic excretion via ICP-MS and assess organ-specific accumulation .
  • Challenges : Chelator efficacy may vary due to the compound’s organic arsenic structure versus inorganic arsenicals .

Q. How can conflicting data on the ecotoxicological impact of this compound be resolved?

  • Analytical Framework :
  • Meta-Analysis : Aggregate data from multiple studies, stratifying by experimental conditions (e.g., soil type, microbial activity).
  • Sensitivity Analysis : Identify variables (e.g., pH, organic matter) that disproportionately influence toxicity outcomes .
    • Recommendation : Standardize test protocols (e.g., OECD guidelines) to reduce variability .

Q. What computational tools predict the reactivity of this compound in novel chemical environments?

  • Approach : Use DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. Validate with experimental kinetic data .
  • Application : Predict regioselectivity in substitution reactions or redox behavior in catalytic systems .

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